phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Description
Properties
IUPAC Name |
phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSHNGFKRJJEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine precursor is typically synthesized via reduction of nitrobenzodioxin derivatives. For example, 6-nitro-2,3-dihydro-1,4-benzodioxin undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1 atm). The reaction is monitored by thin-layer chromatography (TLC), with yields exceeding 85%.
Reaction Conditions:
- Catalyst: 10% Pd/C
- Solvent: Ethanol
- Temperature: 25°C
- Duration: 4–6 hours
Carbamate Formation via Amine-Chloroformate Coupling
The amine reacts with phenyl chloroformate in a nucleophilic acyl substitution reaction. The general procedure involves dissolving 2,3-dihydro-1,4-benzodioxin-6-amine in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and adding phenyl chloroformate dropwise under inert atmosphere. A base such as triethylamine (TEA) is used to neutralize HCl generated during the reaction.
Optimized Reaction Parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2 eq) |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 2–4 hours |
| Yield | 70–80% |
Mechanistic Insights:
- Deprotonation of the amine by TEA enhances nucleophilicity.
- Nucleophilic attack on the carbonyl carbon of phenyl chloroformate forms a tetrahedral intermediate.
- Elimination of chloride ion yields the carbamate product.
Industrial-Scale Production Strategies
Scalable synthesis requires modifications to laboratory protocols to improve efficiency and cost-effectiveness.
Continuous Flow Reactor Systems
Industrial production often employs continuous flow reactors to enhance mixing and heat transfer. Key advantages include:
Green Chemistry Approaches
Recent advancements emphasize solvent-free or aqueous-phase reactions:
- Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (75%).
- Biocatalytic Methods: Lipases (e.g., Candida antarctica lipase B) catalyze carbamate formation under mild conditions (pH 7.0, 37°C), though yields remain moderate (50–60%).
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for different preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Batch (DCM/TEA) | 70–80 | 95–98 | Moderate | High (solvent use) |
| Continuous Flow | 75–85 | 98–99 | High | Moderate |
| Microwave-Assisted | 70–75 | 90–95 | Low | Low |
| Biocatalytic | 50–60 | 85–90 | Moderate | Very Low |
Key Findings:
- Batch methods remain the gold standard for laboratory-scale synthesis due to simplicity.
- Continuous flow systems are superior for industrial applications, balancing yield and scalability.
- Green methods, while environmentally friendly, require further optimization to match traditional yields.
Purification and Characterization
Purification Techniques
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves minor impurities.
Spectroscopic Characterization
- IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N–H bend) confirm carbamate formation.
- ¹H-NMR (CDCl₃): δ 7.35–7.25 (m, 5H, phenyl), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin), 4.25 (s, 4H, –O–CH₂–CH₂–O–).
Challenges and Mitigation Strategies
Side Reactions
- Isocyanate Formation: Occurs at elevated temperatures (>40°C). Mitigated by maintaining reaction temperatures below 25°C.
- Dimerization: Minimized using dilute reactant concentrations (0.1–0.5 M).
Yield Optimization
- Stoichiometric Ratios: A 1:1.2 molar ratio (amine:chloroformate) maximizes conversion.
- Moisture Control: Anhydrous conditions prevent hydrolysis of phenyl chloroformate.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carbamate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemical Properties and Structure
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate features a phenyl group linked to a carbamate moiety and a 2,3-dihydro-1,4-benzodioxin-6-yl group. The structural complexity of this compound allows it to participate in various chemical reactions and interactions.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
- Reaction Mechanisms : It is utilized in studying reaction mechanisms due to its ability to undergo various chemical transformations, including oxidation and substitution reactions.
Biology
-
Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit enzymes relevant to metabolic disorders and neurodegenerative diseases.
- Key Findings :
- Acetylcholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease by enhancing acetylcholine levels in the brain.
- α-Glucosidase Inhibition : It has also been evaluated for its inhibitory effects on α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus by regulating glucose absorption.
- Key Findings :
Medicine
-
Therapeutic Potential : The compound is being explored for its therapeutic applications in various diseases, particularly neurodegenerative conditions like Alzheimer’s disease and metabolic disorders such as diabetes.
- Clinical Relevance : Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at enhancing cognitive function and managing blood sugar levels.
Industry
- Material Development : this compound is utilized in the development of new materials with specific properties. Its structural attributes allow it to be incorporated into polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Compounds :
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)
- N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)
- N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e)
Discussion: Sulfonamides (e.g., 5c, 5e) exhibit moderate lipoxygenase inhibition but weak antibacterial effects.
Carboxylic Acid Derivatives
Key Compound :
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Discussion : The carboxylic acid’s anti-inflammatory activity likely arises from COX inhibition via ionic binding. The carbamate’s neutral nature may favor blood-brain barrier penetration but reduce affinity for polar active sites .
Amide Derivatives
Key Compounds :
- AMG9810 (TRPV1 antagonist)
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide
| Property | Phenyl Carbamate | Amides |
|---|---|---|
| Functional Group | Carbamate | Amide |
| Biological Target | N/A | TRPV1, PD-1/PD-L1 |
| logP | Likely higher | 0.276 (morpholine carboxamide) |
Discussion: Amides like AMG9810 target ion channels and immune checkpoints, leveraging hydrogen-bonding networks.
Trifluoroethyl Carbamate Analog
Key Compound :
- 2,2,2-Trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
| Property | Phenyl Carbamate | Trifluoroethyl Carbamate |
|---|---|---|
| Substituent | Phenyl | Trifluoroethyl |
| Electron Effects | Electron-donating | Electron-withdrawing (CF₃) |
| Metabolic Stability | Moderate | Likely higher due to CF₃ |
Biological Activity
Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzodioxin moiety connected to a phenyl carbamate group. The presence of the benzodioxin structure is crucial as it contributes to the compound's biological properties.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 255.26 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that carbamate derivatives often exhibit enzyme inhibition properties, which can be utilized in therapeutic applications.
Enzyme Inhibition
Studies have shown that related carbamate compounds can act as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are involved in extracellular matrix remodeling and are implicated in various diseases, including cancer metastasis and inflammatory conditions .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study exploring similar compounds demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Neuroprotective Effects
Given the structural similarities with other neuroactive compounds, this compound is being investigated for potential neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases such as Alzheimer's.
Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Inhibition of MMPs |
| O-phenyl carbamate | Gelatinase inhibition | Slow-binding mechanism |
| Tert-butyl N-(2,3-dihydro-1,4-benzodioxin) | Antibacterial | Enzyme inhibition |
Study on MMP Inhibition
In a study evaluating the inhibitory effects of various carbamate derivatives on MMPs, this compound was tested alongside other analogs. The results indicated that this compound exhibited significant inhibitory activity against MMP-2 with an IC value in the low micromolar range .
Neuroprotective Study
A recent investigation into the neuroprotective effects of benzodioxin derivatives found that this compound demonstrated promising results in reducing oxidative stress markers in neuronal cell cultures. This suggests a potential role in mitigating neurodegeneration.
Q & A
Q. How do structural modifications impact pharmacokinetic properties in vivo?
- Methodological Answer :
- Introduce PEGylated side chains to prolong half-life; measure plasma concentrations in rodent models via LC-MS/MS.
- Assess CYP450 metabolism using human liver microsomes and NADPH cofactors.
- Correlate logP (octanol-water partition) with tissue distribution using radiolabeled analogs (³H or ¹⁴C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
